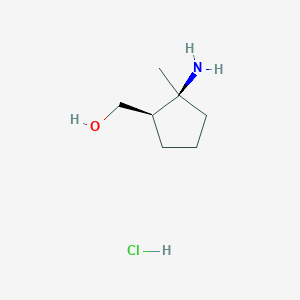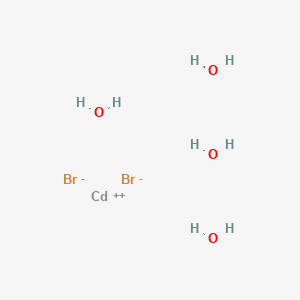![molecular formula C7H5IN2 B035820 2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1227270-26-9](/img/structure/B35820.png)
2-iodo-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-iodo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 1227270-26-9 . It has a molecular weight of 244.03 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “2-iodo-1H-pyrrolo[2,3-c]pyridine” is based on the pyrrolo[2,3-c]pyridine core, with an iodine atom attached at the 2-position .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .
Physical And Chemical Properties Analysis
“2-iodo-1H-pyrrolo[2,3-c]pyridine” is a powder in physical form . It has a molecular weight of 244.03 . The storage temperature is 4°C .
Aplicaciones Científicas De Investigación
Use in Synthesis of Derivatives
“2-iodo-1H-pyrrolo[2,3-c]pyridine” can be used in the synthesis of its derivatives. These derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h, a derivative of “2-iodo-1H-pyrrolo[2,3-c]pyridine”, exhibited potent FGFR inhibitory activity .
Cancer Therapy
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives of “2-iodo-1H-pyrrolo[2,3-c]pyridine” have shown potential in this area .
Inhibition of Cell Proliferation
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . This suggests that “2-iodo-1H-pyrrolo[2,3-c]pyridine” and its derivatives could be used to inhibit cell proliferation in certain types of cancer .
Inhibition of Cell Migration and Invasion
Furthermore, compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This indicates that “2-iodo-1H-pyrrolo[2,3-c]pyridine” and its derivatives could play a role in preventing the spread of cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 2-iodo-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
2-Iodo-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2-iodo-1H-pyrrolo[2,3-c]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Result of Action
The molecular and cellular effects of 2-iodo-1H-pyrrolo[2,3-c]pyridine’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By inhibiting FGFRs and disrupting downstream signaling pathways, the compound can potentially halt the proliferation of cancer cells and induce their apoptosis .
Safety and Hazards
Direcciones Futuras
The future directions for “2-iodo-1H-pyrrolo[2,3-c]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized, indicating potential for cancer therapy .
Propiedades
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBRJCFHGLRDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297537 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227270-26-9 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)





